Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib
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Overview
Description
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with amino, phenyl, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib typically involves multi-step organic reactions. One common approach is the condensation of benzamide derivatives with pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) can facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Pyrimidine derivatives: Compounds featuring pyrimidine rings with various substitutions.
Uniqueness
The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamide or pyrimidine derivatives, this compound may exhibit enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Properties
CAS No. |
176370-49-3 |
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Molecular Formula |
C32H36N4O4 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38) |
InChI Key |
OWSKGLFKRYSSTQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N |
Synonyms |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy- |
Origin of Product |
United States |
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